(+/-)-Voriconazole-d3

Description

Significance of Stable Isotope-Labeled Analogs as Internal Standards in Quantitative Analysis

Quantitative analysis in bioanalytical research, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS), is susceptible to variability from multiple sources. scispace.comwaters.com These can include inconsistencies in sample preparation, extraction efficiency, and instrument performance. musechem.com To ensure the accuracy and reliability of the data, an internal standard is introduced into the sample at a known concentration. musechem.com

The ideal internal standard behaves identically to the analyte of interest throughout the entire analytical process. waters.com This is where SIL analogs excel. By being chemically analogous to the analyte, they can effectively compensate for variations in the analytical process. researchgate.net For instance, if a portion of the sample is lost during extraction, an equivalent proportion of the SIL internal standard will also be lost, maintaining a constant ratio between the analyte and the standard. waters.com This allows for precise and accurate quantification of the analyte's true concentration in the original sample. musechem.com

The use of SIL internal standards is considered the gold standard in quantitative bioanalysis, offering improved precision and accuracy compared to other types of internal standards. scispace.comcrimsonpublishers.com While challenges such as potential isotopic effects and the cost of synthesis exist, the benefits of using SILs in reducing analytical variability and improving data quality are widely recognized. scispace.comresearchgate.net

Overview of (+/-)-Voriconazole-d3 as a Key Research Tool in Pharmaceutical Sciences

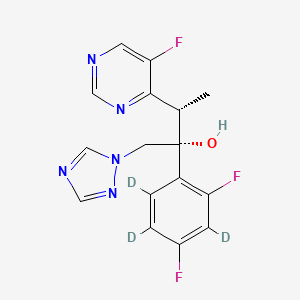

This compound is a deuterated form of voriconazole (B182144), a broad-spectrum triazole antifungal agent. veeprho.commedchemexpress.comchemicalbook.com Specifically, it is a racemic mixture containing three deuterium (B1214612) atoms. cymitquimica.com Voriconazole itself is a critical medication used to treat serious invasive fungal infections. sigmaaldrich.comthermofisher.com

In the realm of pharmaceutical research, this compound serves as an indispensable internal standard for the quantitative analysis of voriconazole in biological samples such as blood, serum, or plasma. veeprho.comsigmaaldrich.comcerilliant.com Its application is crucial in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a drug, and in therapeutic drug monitoring. veeprho.comyoutube.com By using this compound, researchers can achieve highly accurate measurements of voriconazole concentrations, which is vital for understanding its behavior in the body. veeprho.com

The key properties of this compound that make it an effective internal standard are its chemical similarity to voriconazole and its distinct mass. medchemexpress.com This allows it to be easily differentiated by mass spectrometry while ensuring it behaves similarly during sample processing and analysis. medchemexpress.com Another important application of deuterated compounds like this compound is in metabolic research to identify and quantify metabolites of the parent drug. medchemexpress.com For example, Voriconazole-d3 (B562635) N-oxide is used as an internal standard for the quantification of voriconazole N-oxide, a major metabolite of voriconazole. caymanchem.com

Detailed Research Findings

The utility of this compound is rooted in its specific physicochemical properties that make it an ideal internal standard for bioanalytical applications.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₁D₃F₃N₅O veeprho.comcymitquimica.comsigmaaldrich.com |

| Molecular Weight | Approximately 352.33 g/mol sigmaaldrich.comnih.gov |

| Appearance | Off-White Solid cymitquimica.com |

| Synonyms | VRC-d3, (±)-Voriconazole-d3 veeprho.comcaymanchem.com |

The replacement of three hydrogen atoms with deuterium atoms results in a predictable mass shift, which is fundamental to its use in mass spectrometry-based quantification. thermofisher.com This allows for the clear differentiation of the internal standard from the unlabeled voriconazole in complex biological matrices.

In a typical quantitative analysis, a known amount of this compound is added to a biological sample containing unknown quantities of voriconazole. thermofisher.com The sample is then processed and analyzed by LC-MS/MS. The ratio of the mass spectrometry signal of voriconazole to that of this compound is used to calculate the concentration of voriconazole in the original sample. This method has been successfully applied in various research settings to support the development and clinical use of voriconazole. thermofisher.com

Structure

3D Structure

Properties

Molecular Formula |

C16H14F3N5O |

|---|---|

Molecular Weight |

352.33 g/mol |

IUPAC Name |

(2R,3S)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)-2-(2,3,5-trideuterio-4,6-difluorophenyl)butan-2-ol |

InChI |

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1/i2D,3D,4D |

InChI Key |

BCEHBSKCWLPMDN-LUAIZFGSSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[C@@](CN2C=NC=N2)([C@@H](C)C3=NC=NC=C3F)O)F)[2H])F)[2H] |

Canonical SMILES |

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |

Origin of Product |

United States |

Synthesis and Isotopic Characterization of +/ Voriconazole D3

Synthetic Methodologies for Deuterium (B1214612) Incorporation at Specific Molecular Positions

The synthesis of isotopically labeled compounds such as (+/-)-Voriconazole-d3 requires precise methods to introduce deuterium at specific locations within the molecule. Generally, two primary strategies are employed for this purpose: the de novo synthesis using deuterated starting materials, or the late-stage hydrogen-deuterium exchange (HIE) on the target molecule or an intermediate. acs.orgresearchgate.net

Late-stage HIE is an atom-efficient method that can be catalyzed by acids, bases, or transition metals. rsc.orgthieme-connect.de For instance, silver-catalyzed methods have been shown to effectively deuterate electron-deficient azoles using D₂O as the deuterium source. rsc.org Similarly, ruthenium and manganese-based nanocatalysts have been utilized for H/D exchange in various heterocyclic compounds, including triazoles. mdpi.com

However, for this compound, where the three deuterium atoms are specifically located on the terminal methyl group of the butane (B89635) backbone, a de novo synthesis is the most direct and common approach. This method involves building the molecule from smaller, pre-deuterated fragments. The established synthesis of Voriconazole (B182144) can be adapted by substituting a key reagent with its deuterated counterpart. A plausible route would involve the use of a trideuteromethyl Grignard reagent (CD₃MgBr) or a similar organometallic nucleophile in the step that forms the crucial carbon-carbon bond, thereby introducing the d3-methyl group. This ensures that the deuterium is incorporated with high regioselectivity at the desired position.

Table 1: Comparison of Deuterium Incorporation Strategies

| Methodology | Description | Advantages | Disadvantages | Applicability to Voriconazole-d3 (B562635) |

|---|---|---|---|---|

| De Novo Synthesis | Construction of the target molecule using commercially available or synthesized deuterated starting materials/reagents. acs.org | High regioselectivity; precise control over label position and number of deuterium atoms. | May require multi-step synthesis of deuterated precursors; can be time and resource-intensive. researchgate.net | Highly applicable and preferred for specific labeling of the methyl group. |

| Transition Metal-Catalyzed H/D Exchange | Direct replacement of C-H bonds with C-D bonds in a late-stage intermediate or the final molecule, often using D₂O or D₂ gas. researchgate.netrsc.org | Atom-efficient; useful for complex molecules without requiring a full re-synthesis. rsc.org | Risk of scrambling (labeling at undesired positions); may require harsh conditions and optimization. thieme-connect.de | Less suitable for specifically targeting the methyl group without affecting other positions. |

| Acid/Base-Catalyzed H/D Exchange | Exchange of acidic protons with deuterium in the presence of a deuterated acid or base. rsc.org | Simple procedure for accessible protons. | Limited to exchangeable protons; not suitable for non-acidic C-H bonds. | Not applicable for the non-acidic methyl protons of Voriconazole. |

Advanced Spectroscopic and Chromatographic Techniques for Isotopic Purity and Enrichment Analysis

Following synthesis, it is critical to determine the isotopic purity and the degree of deuterium enrichment in the final compound. This is accomplished using a combination of advanced analytical techniques. acs.orgrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone for this analysis. acs.orgacs.orgfigshare.com High-Resolution Mass Spectrometry (HR-MS), often coupled with Ultra-Performance Liquid Chromatography (UPLC), allows for the precise mass determination needed to distinguish between isotopologues (molecules that differ only in their isotopic composition). rsc.orgnih.gov In a typical analysis of this compound, the sample is first purified by chromatography and then ionized, commonly via electrospray ionization (ESI). nih.gov The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio. By measuring the relative signal intensities of the non-deuterated (d₀), partially deuterated (d₁, d₂), and fully deuterated (d₃) forms of Voriconazole, the isotopic enrichment can be accurately calculated. rsc.orgnih.gov Tandem mass spectrometry (LC-MS/MS) can further confirm the identity of the compound by fragmenting the parent ion and analyzing the resulting daughter ions. sonar.chnih.gov

Table 2: Hypothetical Isotopic Distribution Analysis of a this compound Batch

| Isotopologue | Theoretical Mass (Da) | Observed Relative Abundance (%) | Interpretation |

|---|---|---|---|

| Voriconazole-d₀ (C₁₆H₁₄F₃N₅O) | 349.1158 | 0.8 | Residual non-deuterated compound. |

| Voriconazole-d₁ | 350.1221 | 1.5 | Partially deuterated impurity. |

| Voriconazole-d₂ | 351.1283 | 2.2 | Partially deuterated impurity. |

| Voriconazole-d₃ (C₁₆H₁₁D₃F₃N₅O) | 352.1346 | 95.5 | Desired deuterated product. |

Stereochemical Characterization of Deuterated Analogs

Voriconazole possesses two stereogenic centers, meaning it can exist as four different stereoisomers. The designation "(+/-)" indicates that the compound is a racemate—an equal mixture of two enantiomers, specifically (2R,3S)-Voriconazole and (2S,3R)-Voriconazole. The stereochemical integrity of the drug is crucial for its biological activity. Therefore, a thorough stereochemical characterization of the deuterated analog is essential.

In some molecules, deuteration is performed at a labile chiral center to prevent stereoisomerization, a strategy known as "Deuterium-Enabled Chiral Switching" (DECS). nih.govacs.org However, in this compound, the deuterium atoms are located on an adjacent, non-chiral methyl group. caymanchem.com Consequently, the deuteration itself does not affect the stability of the existing chiral centers. The primary goal of the characterization is to confirm that the synthetic process has not altered the racemic nature of the compound and to separate the individual enantiomers for analytical purposes.

Chiral Chromatography , particularly chiral High-Performance Liquid Chromatography (HPLC), is the definitive method for this analysis. nih.govresearchgate.net By using a chiral stationary phase, the enantiomers of this compound can be separated and quantified. researchgate.net This technique allows researchers to verify that the final product is indeed a 1:1 racemic mixture and to assess the enantiomeric purity of each separated stereoisomer.

Table 3: Stereochemical Properties of this compound

| Property | Description | Analytical Method |

|---|---|---|

| Stereogenic Centers | Two (at C2 and C3 of the butane chain). | NMR Spectroscopy, X-ray Crystallography. |

| Stereoisomeric Form | Racemic mixture of (2R,3S) and (2S,3R) enantiomers. | Polarimetry, Chiral HPLC. researchgate.net |

| Effect of d3-labeling | Deuteration is on a non-chiral methyl group and does not inherently alter the stereochemistry. caymanchem.com | Comparative Chiral HPLC of deuterated vs. non-deuterated compound. |

| Characterization Goal | To confirm the 1:1 ratio of enantiomers in the final product. | Quantitative analysis using Chiral HPLC with UV or MS detection. |

Advanced Bioanalytical Methodologies Utilizing +/ Voriconazole D3

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Research Applicationsshimadzu.comresearchgate.netnih.govfrontiersin.orgsemanticscholar.orgshimadzu.eunih.govresearchgate.netthepathologist.comresearchgate.net

LC-MS/MS has become the gold standard for the quantitative analysis of voriconazole (B182144) in research settings, largely due to its high sensitivity and specificity. The integration of (+/-)-Voriconazole-d3 as an internal standard is a critical component of these methods.

Effective chromatographic separation is crucial for distinguishing voriconazole and its metabolites from endogenous matrix components. Reversed-phase chromatography is a commonly employed technique.

Columns: Columns such as the Shim-pack GIS C18 and ACQUITY UPLC® BEH C18 are frequently used. shimadzu.comfrontiersin.org For instance, a BEH C18 column (2.1 × 50 mm, 1.7 μm) has been utilized for the enrichment and separation of voriconazole and this compound. nih.gov

Mobile Phases: Gradient elution with mobile phases consisting of aqueous solutions with additives like formic acid or ammonium (B1175870) acetate (B1210297) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is a common strategy. shimadzu.comfrontiersin.org For example, a gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile has been successfully applied. frontiersin.org

Flow Rates and Temperature: Typical flow rates range from 0.3 to 0.4 mL/min, with column temperatures maintained around 40°C to ensure reproducible retention times and peak shapes. shimadzu.comnih.gov

A study detailing the simultaneous analysis of multiple antifungal agents, including voriconazole, employed a polar Hypersil Gold C18 column with a mobile phase of 0.1% formic acid/acetonitrile (45%/55%, v/v) at a flow rate of 340 µL/minute, achieving a runtime of 3.00 minutes. researchgate.net Another method for simultaneous determination of five different analytes utilized a YMC-Triart C18 column with a gradient elution and a flow rate of 0.3 mL/min. mdpi.com

Accurate quantification by tandem mass spectrometry relies on the careful selection and optimization of MS parameters. Electrospray ionization (ESI) in the positive ion mode is typically used for voriconazole analysis. shimadzu.comfrontiersin.org

Key parameters that are optimized include:

Capillary/Ion Spray Voltage nih.govsemanticscholar.org

Source/DL Temperature shimadzu.comnih.gov

Nebulizing, Heater, and Drying Gas Flows shimadzu.comnih.gov

Multiple Reaction Monitoring (MRM) is the acquisition mode of choice for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions for both voriconazole and this compound are monitored.

Table 1: Example of Optimized MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Voriconazole | 350.0 | 281.0 |

| This compound | 353.0 | 284.1 |

| This compound | 353.20 | 284.20 |

Data sourced from multiple research studies. shimadzu.comsemanticscholar.orgshimadzu.eu

In some instances, to prevent detector saturation when analyzing voriconazole, an in-source collision-induced dissociation technique may be employed to reduce the number of ions entering the mass spectrometer. mdpi.com

The goal of sample preparation is to extract the analytes of interest from the biological matrix while removing interfering substances.

Protein Precipitation (PPT): This is a widely used, straightforward, and cost-effective method. shimadzu.comresearchgate.net It typically involves adding a solvent like acetonitrile or methanol to the plasma or serum sample, followed by centrifugation to pellet the precipitated proteins. shimadzu.comresearchgate.netnih.gov The resulting supernatant, containing the analyte and internal standard, is then injected into the LC-MS/MS system. shimadzu.com

Solid-Phase Extraction (SPE): While more labor-intensive than PPT, SPE can provide cleaner extracts. shimadzu.com Hydrophilic-lipophilic balance (HLB) cartridges are often favored over C18 cartridges due to their ability to adsorb analytes with varying polarities and remain saturated. pensoft.net

The choice of sample preparation technique depends on the specific requirements of the assay, such as the desired level of sensitivity and the complexity of the matrix. For many research applications, the simplicity and speed of protein precipitation make it the preferred method. shimadzu.comresearchgate.net

Emerging Analytical Platforms Employing this compound for Research Quantificationnih.govscispace.compensoft.net

While LC-MS/MS remains the predominant technique, new platforms are being explored to expedite and simplify the analytical process for research purposes.

Paper spray mass spectrometry (PS-MS) is an ambient ionization technique that allows for the direct analysis of samples from a paper substrate, eliminating the need for chromatographic separation and extensive sample preparation. nih.gov

In this method, a small volume of the sample, such as serum or tears, is spotted onto a paper cartridge along with an internal standard solution containing this compound. nih.govthermofisher.comnih.gov After drying, the cartridge is inserted into the ion source, where a solvent is applied to extract the analytes, and a high voltage is used to generate ions for mass spectrometric analysis. thermofisher.com

This technique has shown promise for the rapid quantification of voriconazole, with analysis times as short as two minutes. thermofisher.com For instance, a PS-MS method for quantifying voriconazole in equine tears was developed and validated over a concentration range of 10 to 1000 ng/mL, demonstrating good linearity and precision. nih.gov The quantification was based on three product ions and was calculated relative to this compound. nih.gov

To enhance throughput and reduce manual labor in research laboratories, fully automated pretreatment systems for LC-MS/MS analysis have been developed. nih.govresearchgate.netthepathologist.com These systems can automatically perform the entire sample preparation process, from pipetting and mixing to centrifugation and injection into the LC-MS/MS instrument. nih.govresearchgate.netthepathologist.com

One such system, the CLAM-2030, has been utilized to develop a simultaneous quantification method for five different analytes, including voriconazole, using this compound as the internal standard. nih.gov The study demonstrated that the automated method produced results comparable to conventional manual pretreatment methods, with good precision and accuracy. researchgate.net The integration of this compound into these automated workflows ensures the reliability and robustness of the analytical data.

Rigorous Method Validation Principles and Application for this compound as an Internal Standard in Research Contexts

The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, as the deuterated analogue of voriconazole, serves as an ideal internal standard (IS) for the accurate quantification of voriconazole in various biological matrices. veeprho.com Its utility is established through a rigorous validation process that assesses its performance against internationally recognized guidelines. The principle behind using a SIL-IS like Voriconazole-d3 (B562635) is that it behaves nearly identically to the analyte (voriconazole) during sample extraction, chromatographic separation, and ionization, thereby compensating for variability in these steps. uni-muenchen.demdpi.com This ensures high accuracy and precision in the final concentration measurement.

Assessment of Selectivity and Specificity for Complex Biological Matrices

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. bath.ac.uk For methods employing this compound, selectivity is rigorously evaluated by analyzing multiple sources of the biological matrix (e.g., plasma, serum, urine) to investigate for potential interferences.

Detailed research findings indicate that high selectivity is consistently achieved. In typical validation studies, blank plasma or serum samples from at least six different individuals are processed and analyzed to ensure that no endogenous components co-elute and produce a significant signal at the mass transitions of voriconazole or this compound. nih.govresearchgate.net This includes testing plasma samples that may contain common interferences, such as those from hemolysis, hyperlipidemia, or hyperbilirubinemia. nih.gov The absence of interfering peaks in these blank samples at the specific retention times of the analyte and the internal standard confirms the method's specificity. scispace.comfrontiersin.org For example, in the development of an LC-MS/MS method for 18 antibacterial drugs, blank human plasma from six different sources showed no significant interference for voriconazole or its internal standard, Voriconazole-d3. nih.gov Similarly, post-column infusion experiments have been used to qualitatively assess matrix effects, revealing no significant signal suppression or enhancement at the retention times of the analytes, further confirming specificity. mdpi.comnih.gov

Determination of Linearity and Calibration Range

Linearity demonstrates the proportional relationship between the concentration of the analyte and the instrumental response over a defined range. For quantitative methods using this compound, calibration curves are constructed by plotting the peak area ratio of voriconazole to Voriconazole-d3 against the corresponding concentrations. nih.gov These methods consistently demonstrate excellent linearity across clinically relevant concentration ranges.

The calibration range is established to cover expected concentrations in research or clinical samples. A weighting factor, commonly 1/x or 1/x², is often applied in the linear regression to ensure accuracy at the lower end of the range. nih.gov The lower limit of quantification (LLOQ) is defined as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, typically within 20%. scispace.comnih.gov

Table 1: Examples of Linearity and Calibration Ranges from Validated Methods

| Analyte | Internal Standard | Matrix | Calibration Range | Correlation Coefficient (r or r²) | Source |

|---|---|---|---|---|---|

| Voriconazole | Voriconazole-d3 | Plasma | 0.1 - 10 µg/mL | r > 0.999 | shimadzu.com |

| Voriconazole | Voriconazole-d3 | Plasma | 0.1 - 10 mg/L | r = 0.9997 | nih.gov |

| Voriconazole | Voriconazole-d3 | Plasma | 5.029 - 3004.759 ng/mL | r² ≥ 0.9994 | europa.eu |

| Voriconazole | Fluconazole (as IS) | Plasma | 0.05 - 10 µg/mL | r² = 0.9987 | scispace.comresearchgate.net |

| Voriconazole | Voriconazole-d3 | Serum | 0.2 - 25.6 µg/mL | r > 0.996 | researchgate.net |

| Voriconazole | Voriconazole-d3 | Serum | 0.1 - 10 µg/mL | Not Specified | scispace.com |

Evaluation of Accuracy and Precision (Intra-day and Inter-day)

Accuracy refers to the closeness of the measured concentration to the true value, often expressed as percent relative error (%RE) or bias. Precision describes the degree of scatter or variability between repeated measurements, expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). Both are assessed at multiple concentration levels, including the LLOQ and quality control (QC) samples at low, medium, and high concentrations.

Validations are performed both within a single day (intra-day) and across multiple days (inter-day) to account for short-term and long-term variability. For bioanalytical methods, the acceptance criteria are typically an accuracy within ±15% (±20% at the LLOQ) and a precision of ≤15% CV (≤20% at the LLOQ). scispace.comnih.gov Methods using this compound as an internal standard consistently meet these stringent requirements, demonstrating the robustness and reliability of the assay. scispace.comnih.govnih.gov

Table 2: Summary of Accuracy and Precision Data for Voriconazole Quantification

| Matrix | Parameter | Accuracy (% Bias or RE) | Precision (%CV or RSD) | Source |

|---|---|---|---|---|

| Plasma | Intra-day | -9.9 to +5% | 1.2 to 11.1% | nih.gov |

| Plasma | Inter-day | -4.0 to +8.8% | 1.2 to 8.9% | nih.gov |

| Plasma | Intra-day & Inter-day | -6.6% to 2.5% | ≤11.7% | nih.gov |

| Plasma | Intra-day & Inter-day | < 9% deviation | < 9% | scispace.comresearchgate.net |

| Serum | Intra-day | -3.1% to 3.8% | 1.8% to 3.8% | scispace.com |

| Serum | Inter-day | -3.1% to 3.8% | 2.7% to 5.4% | scispace.com |

Characterization and Compensation Strategies for Matrix Effects

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, leading to ion suppression or enhancement. uni-muenchen.de This can significantly impact the accuracy and reproducibility of LC-MS/MS assays. The primary strategy to compensate for these effects is the use of a stable isotope-labeled internal standard like this compound. uni-muenchen.denih.gov Because the SIL-IS has nearly identical physicochemical properties and chromatographic retention time to the analyte, it experiences the same degree of ion suppression or enhancement, allowing for a consistent analyte/IS peak area ratio and accurate quantification.

Matrix effects are quantitatively assessed by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. mdpi.comnih.gov The internal standard-normalized matrix factor is then calculated to confirm that the IS effectively compensates for any observed effects. uni-muenchen.de Studies consistently show that for methods using Voriconazole-d3, the internal standard consistently compensates for matrix effects, with normalized matrix factors typically falling between 85% and 115%. uni-muenchen.descispace.com For example, one study reported an ISTD-normalized matrix factor of 98.6% for anidulafungin (B1665494) when using Voriconazole-d3 as an IS, indicating excellent compensation. uni-muenchen.de

Quantification of Extraction Recovery and Process Efficiency

Extraction recovery is a measure of the efficiency of the sample preparation process, indicating the percentage of the analyte that is successfully extracted from the biological matrix. nih.gov It is calculated by comparing the analyte's peak area in a pre-extraction spiked sample to that of a post-extraction spiked sample. nih.govresearchgate.net

Table 3: Extraction Recovery Data for Voriconazole

| Analyte | Internal Standard | Matrix | Extraction Recovery (%) | Source |

|---|---|---|---|---|

| Voriconazole | Fluconazole (as IS) | Plasma | > 85% | researchgate.net |

| Voriconazole | Voriconazole-d3 | Serum | > 90% | scispace.com |

| Voriconazole | Not Specified | Urine | 93.1 - 98.3% | researchgate.net |

Stability Studies of this compound and Co-analyzed Compounds in Various Research Matrices

Stability testing is critical to ensure that the concentration of the analyte and internal standard does not change from the time of sample collection to the time of analysis. The stability of voriconazole and this compound is evaluated under various conditions that mimic sample handling and storage. scispace.comresearchgate.net

Key stability assessments include:

Freeze-Thaw Stability: Evaluates the impact of repeated freezing and thawing cycles. Samples are typically subjected to three or more cycles from storage temperature (e.g., -20°C or -80°C) to room temperature. scispace.comresearchgate.net

Autosampler Stability: Determines the stability of the processed samples while waiting for injection in the autosampler, usually kept at a controlled temperature (e.g., 4°C or 25°C). scispace.comresearchgate.net

Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a period that reflects the time samples might be left out during processing. scispace.com

Long-Term Stability: Confirms that the analyte is stable for the intended duration of storage at a specified temperature (e.g., -20°C, -70°C, or -80°C). scispace.comnih.govresearchgate.net

In all these studies, the measured concentrations in the test samples are compared to those of freshly prepared samples, with deviations of less than 15% considered acceptable. scispace.comresearchgate.net Voriconazole has been shown to be stable under these various conditions. For instance, one study found voriconazole to be stable in plasma through freeze-thaw cycles at -20°C and -80°C, for up to 18 hours in an autosampler at 25°C, and during long-term storage. scispace.com Another source indicates that Voriconazole-d3 itself is stable for at least four years when stored at -20°C as a solid. caymanchem.com

Assessment of Carry-over in Analytical Systems

The assessment of carry-over is a critical component in the validation of bioanalytical methods, ensuring that the measurement of an analyte is not artificially inflated by residual analyte from a preceding, high-concentration sample. In the context of methods utilizing this compound as an internal standard (IS) for the quantification of voriconazole, this assessment is governed by stringent protocols outlined in international regulatory guidelines. mdpi.comresearchgate.net The primary objective is to demonstrate that the analytical system, particularly the autosampler and chromatographic column, is adequately cleansed between injections to prevent cross-contamination. google.com

The standard procedure for evaluating carry-over involves the sequential analysis of samples in a specific order. europa.eu A blank matrix sample (a sample of the same biological matrix, e.g., plasma, that is free of the analyte and IS) is injected immediately following the injection of a calibration standard at the Upper Limit of Quantification (ULOQ). researchgate.netresearchgate.net The ULOQ represents the highest concentration of voriconazole that the assay can reliably measure. The response of any residual voriconazole and this compound in the blank sample is then measured. scirp.orgscirp.org

Numerous research findings from method validation studies for voriconazole consistently report negligible or no observable carry-over when using modern LC-MS/MS systems. nih.govscispace.comthermofisher.comscispace.com Studies employing this compound as the internal standard have successfully demonstrated the robustness of their methods against this effect. frontiersin.orgnih.govmdpi.comfrontiersin.org For instance, validation reports frequently state that no significant peak is detected at the retention time of voriconazole or this compound in the blank sample injected after the ULOQ. mdpi.comthermofisher.com This indicates that the carry-over is well below the established acceptance limits.

According to regulatory bodies like the European Medicines Agency (EMA), the response for the analyte (voriconazole) in the blank sample should not be greater than 20% of the response observed for the Lower Limit of Quantification (LLOQ). europa.eu Simultaneously, the response for the internal standard (this compound) in the same blank injection should not exceed 5% of the mean response of the IS across all calibration standards and quality control samples in the run. europa.eunih.gov Adherence to these criteria confirms that any potential carry-over is analytically insignificant and does not compromise the accuracy and precision of the data obtained from study samples. nih.gov

The following table outlines the typical experimental design and acceptance criteria for a carry-over assessment in a bioanalytical method for voriconazole using this compound.

| Parameter | Procedure | Acceptance Criteria | Typical Finding |

| Analyte Carry-over (Voriconazole) | A blank matrix sample is injected immediately after an ULOQ sample. The analyte peak response in the blank is measured. | Response in the blank sample must be ≤20% of the LLOQ peak response. europa.eunih.gov | Negligible response observed, well within the acceptance limit. scispace.comthermofisher.com |

| Internal Standard Carry-over (this compound) | The IS peak response is measured in the same blank sample injected after the ULOQ. | Response in the blank sample must be ≤5% of the mean IS peak response. europa.eunih.gov | No significant IS response detected in the blank sample. mdpi.com |

This table represents a typical experimental setup for carry-over assessment as described in bioanalytical method validation guidelines. The findings are representative of results reported in multiple validation studies for voriconazole.

In a study that developed a method for the simultaneous quantification of multiple antimicrobials, including voriconazole with voriconazole-d3 as the IS, carry-over was assessed by injecting blank samples after the ULOQ. nih.gov The results were required to meet the ≤20% of LLOQ for the analyte and ≤5% for the IS criterion to ensure precision and accuracy were not influenced. nih.gov Similarly, another rapid LC-MS/MS method for therapeutic drug monitoring, which also utilized voriconazole-d3, reported that no carry-over effect was observed during the validation process. scispace.com These consistent findings across different laboratories and analytical methods underscore the effectiveness of standard washing procedures in modern chromatographic systems and the suitability of this compound in robust bioanalytical assays. scispace.comnih.gov

Applications in Preclinical Pharmacokinetic and Metabolic Research

In Vitro Metabolic Studies Using (+/-)-Voriconazole-d3 as an Analytical Internal Standard

In vitro systems are fundamental in early drug development to predict a compound's metabolic stability and potential for drug-drug interactions. In these assays, this compound is crucial for achieving accurate and precise measurements of voriconazole (B182144) and its metabolites. bath.ac.ukresearchgate.netnih.gov

Microsomal stability assays are conducted to determine the rate at which a drug is metabolized by liver enzymes, primarily the cytochrome P450 (CYP) superfamily. bath.ac.uknih.gov In these experiments, this compound is added to the incubation mixture containing liver microsomes and the parent drug, voriconazole. bertin-bioreagent.com By using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the disappearance of the parent drug over time can be accurately quantified relative to the stable concentration of the deuterated internal standard. asm.org

Furthermore, this compound is employed in studies aimed at characterizing the specific CYP enzymes responsible for voriconazole metabolism. Voriconazole is primarily metabolized by CYP2C19, CYP3A4, and to a lesser extent, CYP2C9. mdpi.comnih.govfu-berlin.de Inhibition and induction studies using human liver microsomes help to predict potential drug-drug interactions. mdpi.com For instance, studies have shown that voriconazole itself can inhibit these enzymes, a phenomenon known as auto-inhibition. nih.govfu-berlin.de The use of this compound as an internal standard ensures the reliability of the quantitative data generated in these complex in vitro systems. bertin-bioreagent.com

A comprehensive in vitro analysis of voriconazole's inhibitory effects on eight major CYP enzymes revealed significant inhibition of CYP2B6, CYP2C9, CYP2C19, and CYP3A4. mdpi.com The main metabolite, voriconazole N-oxide, showed substantially less inhibitory activity on these enzymes. mdpi.com Such detailed profiling is critical for predicting clinical drug interaction potential.

Table 1: In Vitro CYP Inhibition by Voriconazole and its N-oxide Metabolite

| Enzyme | Voriconazole IC50 (µM) | Voriconazole N-oxide IC50 (µM) |

| CYP2C19 | 3.72 | 288 |

| CYP3A4 | 1.76 | 4.48 |

| CYP2C9 | - | 41.7 |

| IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 indicates a more potent inhibitor. Data compiled from multiple in vitro studies. mdpi.com |

Incubations with primary hepatocytes provide a more complete picture of a drug's metabolism as they contain a full complement of both phase I and phase II metabolic enzymes. While specific studies detailing the use of this compound in hepatocyte incubations for metabolite identification are not extensively published, the principles of its application remain the same as in microsomal assays. It would serve as an internal standard for the quantification of both the parent drug and newly formed metabolites. The primary circulating metabolite of voriconazole is voriconazole N-oxide, with hydroxyvoriconazole being another significant metabolite. mdpi.comnih.govfu-berlin.de

Studies have demonstrated that the formation of voriconazole N-oxide is a major metabolic pathway, mediated by CYP2C19, CYP3A4, and FMOs. mdpi.comnih.gov Hydroxylation, another key metabolic route, is primarily carried out by CYP3A4. nih.gov

The accurate identification and quantification of voriconazole and its metabolites from in vitro study samples rely heavily on robust analytical methods, predominantly LC-MS/MS. asm.orgmdpi.comresearchgate.net In these methods, this compound is the preferred internal standard due to its similar chemical properties and chromatographic behavior to the unlabeled analyte, but distinct mass-to-charge ratio (m/z). asm.orgnih.gov This allows for correction of any variability during sample preparation and analysis, leading to highly accurate and precise results.

The development of these methods involves optimizing chromatographic separation conditions to resolve voriconazole from its metabolites, such as voriconazole N-oxide, and ensuring sensitive and specific detection using tandem mass spectrometry. asm.orgresearchgate.net The use of this compound is integral to the validation of these bioanalytical assays, ensuring they meet regulatory standards for accuracy, precision, and linearity. asm.org

Pharmacokinetic Investigations in Preclinical Animal Models Employing this compound for Quantification

Preclinical animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in vivo. This compound plays a vital role as an internal standard in the bioanalysis of samples from these studies. nih.gov

The analysis of drugs in the biofluids of non-human species presents unique challenges, including smaller sample volumes and potential matrix effects that can interfere with quantification. The use of a stable isotope-labeled internal standard like this compound is particularly important in these scenarios to ensure data reliability. researchgate.net

A study investigating the pharmacokinetics of voriconazole in the tear fluid of horses following oral administration highlights these challenges. nih.govnih.gov In this study, LC-MS/MS was used to measure voriconazole concentrations in plasma and tear fluid. nih.govnih.gov While the specific internal standard used was not always this compound, the principles of using a stable-isotope labeled standard are directly applicable and highly recommended to account for matrix effects and ensure accurate quantification. researchgate.net Another study on equine tears explicitly mentions the use of voriconazole-d3 (B562635) as the internal standard, noting a matrix effect that suppressed the voriconazole response, which was corrected for by the internal standard. researchgate.net

Table 2: Pharmacokinetic Parameters of Voriconazole in Equine Plasma and Tear Fluid after a Single Oral Dose

| Parameter | Plasma | Tear Fluid |

| Cmax (µg/mL) | 3.3 | 1.9 |

| Tmax (h) | 1.5 | 1.6 |

| Half-life (h) | 16.4 | 25.2 |

| Cmax: Maximum concentration; Tmax: Time to maximum concentration. Data from a study in healthy Thoroughbred horses. nih.govnih.gov |

Understanding the distribution of a drug into various tissues is crucial for assessing its efficacy and potential for toxicity. In preclinical animal models, tissue homogenates are analyzed to determine drug concentrations. nih.govnih.govnih.gov The complexity of the tissue matrix makes the use of a stable isotope-labeled internal standard like this compound essential for accurate quantification.

Studies in animal models, such as guinea pigs, have been conducted to evaluate voriconazole's distribution into the skin. nih.govnih.gov In a guinea pig model of dermatophytosis, voriconazole concentrations were measured in blood, skin biopsies, and interstitial fluid. nih.govnih.gov The results showed high concentrations of voriconazole in the skin, which is relevant to its use in treating fungal skin infections. nih.gov While the specific use of this compound was not detailed in this particular study, its application would be standard practice for such bioanalytical work to ensure accuracy. bertin-bioreagent.com

Table 3: Voriconazole Concentrations in a Guinea Pig Model of Dermatophytosis

| Sample Type | Mean Cmax (µg/g or µg/mL) |

| Blood | 7.6 µg/mL |

| Skin Biopsy | 28.1 µg/g |

| Interstitial Fluid | 1.7 µg/mL |

| Cmax: Maximum concentration. Data from a study in guinea pigs. nih.gov |

Research on Drug-Drug Interactions (DDIs) at a Mechanistic Level Using this compound as a Quantitative Tool

The investigation of drug-drug interactions (DDIs) at a mechanistic level is a critical component of preclinical research. For the triazole antifungal agent voriconazole, understanding its DDI profile is particularly important due to its complex metabolism and its role as both a substrate and an inhibitor of several key cytochrome P450 (CYP) enzymes. pharmgkb.orgunil.ch The stable isotope-labeled compound, this compound, serves as an essential quantitative tool in these studies. While not altering the fundamental metabolic pathways, its use as an internal standard in mass spectrometry-based assays allows for highly accurate and precise quantification of voriconazole and its metabolites in various in vitro and in vivo systems, which is foundational for elucidating DDI mechanisms. unil.chmedchemexpress.comasm.org

Voriconazole is extensively metabolized in the liver, primarily by CYP2C19, with additional contributions from CYP3A4 and CYP2C9, to form its major, inactive metabolite, voriconazole N-oxide. pharmgkb.orgnih.gov The drug's pharmacokinetics are nonlinear, partly due to the saturation of these metabolic pathways and its inhibitory effects on the very enzymes responsible for its clearance—a phenomenon known as auto-inhibition. fu-berlin.denih.gov Furthermore, voriconazole can significantly impact the metabolism of co-administered drugs that are substrates for these CYP enzymes, and its own metabolism can be affected by other drugs that induce or inhibit these enzymes. nih.govnih.gov

Detailed Research Findings

In vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes have been instrumental in dissecting the metabolic and inhibitory pathways of voriconazole. These experiments provide precise data on enzyme kinetics and inhibition constants, forming the basis for understanding and predicting clinical DDIs.

Contribution of Individual CYP Enzymes to Voriconazole N-oxidation

Quantitative analysis has been performed to determine the relative contribution of the major CYP isoforms to the formation of voriconazole N-oxide. By using specific chemical inhibitors for each enzyme in HLM incubations, researchers can measure the decrease in metabolite formation and thereby deduce each enzyme's contribution.

The following table summarizes the findings from a study by Schulz et al. (2022), which quantified the involvement of CYP2C19, CYP2C9, and CYP3A4 in the N-oxidation of voriconazole. nih.gov The use of this compound as an internal standard would be critical in such experiments to ensure the accuracy of the measured concentrations of the unlabeled voriconazole and its N-oxide metabolite.

Table 1: Contribution of CYP Enzymes to Voriconazole N-oxidation in Human Liver Microsomes

| Enzyme | Contribution (%) |

|---|---|

| CYP2C19 | 63.1% |

| CYP3A4 | 29.5% |

| CYP2C9 | 13.4% |

Data sourced from Schulz et al. (2022). nih.gov

These findings highlight that CYP2C19 is the primary enzyme responsible for voriconazole metabolism, which is consistent with clinical observations where genetic polymorphisms in CYP2C19 significantly affect voriconazole plasma concentrations. pharmgkb.org

Inhibitory Potential of Voriconazole and Its Metabolites

Voriconazole and its metabolites can act as inhibitors of CYP enzymes, leading to DDIs when co-administered with other drugs metabolized by the same enzymes. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify this inhibitory potential. A lower IC₅₀ value indicates a more potent inhibitor.

Research has focused on determining the IC₅₀ values of voriconazole and its major metabolites, voriconazole N-oxide and hydroxyvoriconazole, against CYP2C19, CYP2C9, and CYP3A4. These studies involve incubating the enzymes with their respective probe substrates in the presence of varying concentrations of the inhibitor.

Table 2: Inhibitory Potential (IC₅₀) of Voriconazole and Its Metabolites on Major CYP Enzymes

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Voriconazole | CYP2C19 | 3.72 |

| Voriconazole | CYP2C9 | 2.79 nih.gov |

| Voriconazole | CYP3A4 | ~0.66-2.97 nih.gov |

| Voriconazole N-oxide | CYP2C19 | 288 |

| Hydroxyvoriconazole | CYP2C19 | 41.7 |

Data for CYP2C19, Voriconazole N-oxide, and Hydroxyvoriconazole sourced from Schulz et al. (2022). nih.govfu-berlin.de Data for Voriconazole on CYP2C9 and CYP3A4 sourced from a comprehensive in vitro analysis. nih.gov

The data clearly demonstrate that voriconazole itself is a potent inhibitor of CYP2C19, CYP2C9, and CYP3A4. nih.govnih.gov In contrast, its major metabolite, voriconazole N-oxide, is a very weak inhibitor of CYP2C19. nih.gov This detailed quantitative understanding of the inhibitory profiles is essential for predicting the clinical significance of DDIs. For instance, the strong inhibition of CYP3A4 by voriconazole explains its significant interactions with drugs like midazolam and certain glucocorticoids. helsinki.firesearchgate.netnih.gov

Quality Control and Reference Standard Applications in Research

Role of (+/-)-Voriconazole-d3 as a Certified Reference Material in Analytical Laboratories

This compound serves as a certified reference material (CRM) for the quantification of voriconazole (B182144) in biological matrices such as blood, serum, or plasma. cerilliant.comsigmaaldrich.com It is specifically designed for use as an internal standard in analytical methods like high-performance liquid chromatography (HPLC) and, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS). cerilliant.comsigmaaldrich.comnih.gov The incorporation of deuterium (B1214612), a stable isotope of hydrogen, into the voriconazole molecule provides a compound with a slightly higher molecular weight but nearly identical chemical and physical properties to the non-labeled analyte. clearsynth.commedchemexpress.com

The significance of using a deuterated internal standard like this compound is multi-faceted:

Enhanced Accuracy and Precision: In analytical chemistry, particularly in quantitative mass spectrometry, deuterated standards are invaluable for improving accuracy and precision. clearsynth.compubcompare.ai They co-elute with the unlabeled drug during chromatography and experience similar ionization effects in the mass spectrometer's source. resolvemass.ca This allows for reliable correction of variations that can occur during sample preparation and analysis, such as extraction losses and matrix effects (ion suppression or enhancement). clearsynth.comresolvemass.ca

Reliable Quantification: As a CRM, this compound is produced with a certified concentration and purity, making it a reliable reference point for instrument calibration. sigmaaldrich.comclearsynth.com By comparing the known concentration of the internal standard to the signal of the target analyte (voriconazole), researchers can accurately determine the concentration of the drug in a patient's sample. clearsynth.com

Method Validation: The use of deuterated standards is integral to the validation of analytical methods, ensuring that the procedure is robust and dependable for its intended purpose, such as therapeutic drug monitoring or clinical and diagnostic testing. cerilliant.comclearsynth.com

Below is a table summarizing the key properties of this compound as a certified reference material.

| Property | Description |

| Chemical Name | (2R,3S)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |

| Molecular Formula | C₁₆H₁₁D₃F₃N₅O |

| Molecular Weight | 352.33 g/mol sigmaaldrich.com |

| Application | Stable-labeled internal standard for quantification of voriconazole cerilliant.comsigmaaldrich.comcaymanchem.com |

| Analytical Techniques | HPLC, LC-MS/MS cerilliant.comsigmaaldrich.com |

| Form | Typically supplied as a solution in a solvent like methanol (B129727) at a certified concentration (e.g., 1.0 mg/mL) sigmaaldrich.com |

| Storage Temperature | -20°C sigmaaldrich.com |

Inter-Laboratory Comparison and Proficiency Testing Methodologies for Assays Utilizing this compound

The widespread clinical use of voriconazole necessitates therapeutic drug monitoring (TDM) to optimize efficacy and avoid toxicity. nih.govoup.comnih.gov This has led to the development of numerous analytical methods in laboratories worldwide. oup.commyadlm.org To ensure that these different assays provide comparable and accurate results, inter-laboratory comparison and proficiency testing (PT) programs are essential. nih.govoup.comnih.gov

Proficiency testing is a form of external quality assessment that allows laboratories to evaluate their performance against an established standard and against other laboratories. oup.com These programs typically involve a coordinating center that prepares and distributes blind samples containing unknown concentrations of antifungal drugs, including voriconazole, to participating laboratories. nih.govoup.com The use of a universally accepted and highly characterized CRM, such as this compound, is fundamental to the success and relevance of these schemes.

Key aspects of proficiency testing methodologies for voriconazole assays include:

Standardization: The use of stable isotopically labeled internal standards is a crucial step toward standardizing analytical methods and enabling the comparison of data across different platforms and laboratories. nih.gov By using this compound, laboratories can minimize inter-assay variability that might arise from different sample preparation techniques or instrument responses. nih.gov

Performance Evaluation: Laboratories analyze the PT samples and report their results to the organizing body. oup.com This body then analyzes the data, often using statistical methods to determine the consensus value and assess the performance of each participant. amazonaws.com The results help identify potential inaccuracies in a laboratory's methodology. nih.gov

The table below outlines the typical workflow and components of an inter-laboratory proficiency testing program for antifungal drug assays.

| Stage | Description |

| Enrollment | Clinical laboratories voluntarily enroll in the proficiency testing scheme. amazonaws.com |

| Sample Distribution | The coordinating body sends a set of blind plasma samples containing clinically relevant concentrations of voriconazole and other antifungal agents to participants, typically on a regular schedule (e.g., twice a year). oup.com |

| Analysis | Participating laboratories analyze the samples using their routine in-house analytical methods, which often employ this compound as an internal standard. nih.gov |

| Result Submission | Laboratories submit their quantitative results and details about their analytical methods to a central database within a specified timeframe. oup.com |

| Data Analysis & Reporting | The program organizers perform a statistical analysis of all submitted results to determine the accuracy of each laboratory's measurements. amazonaws.com A comprehensive report is then sent to each participant, providing feedback on their performance. oup.com |

| Quality Improvement | Laboratories use the feedback to identify and address any analytical issues, ensuring the continued accuracy and reliability of their TDM services. nih.govoup.com |

Future Perspectives and Methodological Advancements

Integration of (+/-)-Voriconazole-d3 in High-Throughput Bioanalytical Workflows for Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds. The accuracy and reproducibility of these screens are paramount, and the integration of stable isotope-labeled internal standards is key to achieving reliable quantitative results. This compound serves as an ideal internal standard in mass spectrometry-based bioanalytical workflows for several reasons. Its chemical behavior is nearly identical to the unlabeled voriconazole (B182144), but its increased mass allows it to be distinguished by the detector. acanthusresearch.com

The use of deuterated standards like this compound is widely shown to reduce the impact of matrix effects, where other components in a biological sample can interfere with the ionization of the target analyte, leading to inaccurate measurements. acanthusresearch.com By co-eluting with the analyte and experiencing similar matrix effects, the labeled standard provides a reliable reference for accurate quantification. In HTS workflows, where thousands of samples are processed, this internal standardization is critical for data quality and distinguishing true hits from false positives. nih.gov Future advancements will likely focus on further miniaturizing these assays and automating the entire workflow, from sample preparation to data analysis, with this compound playing a central role in ensuring data integrity.

| Feature of Ideal Internal Standard | How this compound Meets the Criteria |

| Chemical Similarity | Near-identical chemical and physical properties to the analyte, ensuring similar behavior during sample extraction and chromatography. |

| Mass Difference | Higher mass allows for clear differentiation from the unlabeled analyte by a mass spectrometer without interfering with its signal. |

| Isotopic Stability | Deuterium (B1214612) labels are positioned on non-exchangeable sites, preventing loss or replacement of the isotope during sample processing. acanthusresearch.com |

| Co-elution | Elutes from the chromatography column at the same time as the analyte, ensuring both are subjected to the same matrix conditions at the point of analysis. |

| No Isotopic Interference | The level of non-labeled species in the standard is negligible, preventing contamination of the analyte's signal. acanthusresearch.com |

Novel Applications of Deuterium Labeled Standards in Chemical Biology and Metabolism Research

Beyond their role as internal standards for quantification, deuterium-labeled compounds have significant applications in chemical biology and metabolism research. acs.org The use of stable isotopes allows researchers to trace the metabolic fate of drugs and other molecules within complex biological systems. nih.gov This has revolutionized our understanding of absorption, distribution, metabolism, and excretion (ADME) processes. nih.govresearchgate.net

One novel application involves using the kinetic isotope effect. Replacing a hydrogen atom with a deuterium atom can slow the rate of a chemical reaction if the cleavage of that C-H bond is a rate-determining step. By strategically placing deuterium atoms on a molecule like voriconazole, researchers can investigate its metabolic pathways. If a specific metabolic transformation is slowed, it indicates the involvement of that particular site in the molecule's breakdown. This technique can be used to mitigate metabolism-mediated toxicities by blocking the formation of reactive metabolites. acs.orgnih.gov

Furthermore, deuterium-labeled standards are instrumental in metabolomics for identifying previously unknown metabolites. nih.gov When a biological system is exposed to a deuterated compound, any metabolites formed will carry the deuterium label, making them easily distinguishable in a mass spectrometry scan. This allows for the confident identification and structural elucidation of novel metabolic products. creative-proteomics.com

| Research Area | Application of Deuterium-Labeled Standards |

| Metabolic Pathway Analysis | Tracing the conversion of a parent drug into its various metabolites to map out complex biochemical pathways. nih.govcreative-proteomics.com |

| Mechanistic Toxicology | Investigating the formation of reactive metabolites and understanding their role in target organ toxicity. acs.orgresearchgate.net |

| Pharmacokinetics (ADME) | Gaining a better understanding of a drug's disposition, including its absorption, distribution, metabolism, and excretion. nih.govresearchgate.net |

| Metabolite Identification | Aiding in the discovery and structural elucidation of novel metabolites by tracking the isotopic label. nih.gov |

| Quantitative Proteomics | Measuring changes in the relative abundance of proteins through quantitative mass spectrometry analysis. scispace.com |

Implementation of Green Chemistry Principles in Analytical Method Development for Labeled Compounds

As the scientific community becomes more environmentally conscious, the principles of Green Analytical Chemistry (GAC) are being increasingly integrated into method development. bohrium.com The goal of GAC is to reduce the environmental impact of analytical processes by minimizing waste, reducing energy consumption, and using less hazardous chemicals, without compromising analytical performance. waters.commdpi.com

For methods used to analyze labeled compounds like this compound, which often rely on high-performance liquid chromatography (HPLC), several green principles can be applied. A primary focus is on reducing the use of hazardous organic solvents such as acetonitrile (B52724) and methanol (B129727). researchgate.net This can be achieved by developing methods that use more environmentally benign solvents like ethanol (B145695), or by employing techniques that require less solvent, such as ultra-high-performance liquid chromatography (UHPLC) or capillary LC systems. mdpi.com

Another key principle is the minimization of energy consumption. acs.org This can involve developing methods that run at ambient temperature and pressure, thereby avoiding the energy costs associated with heating columns or pumps. waters.com The principle of waste prevention is also critical; this encourages the design of analytical processes that generate as little waste as possible from the outset. mdpi.com As analytical technologies advance, the goal is to create methods for labeled compounds that are not only scientifically robust but also sustainable and safe for both the analyst and the environment.

| Green Analytical Chemistry Principle | Implementation in Methods for Labeled Compounds |

| Waste Prevention | Designing analytical processes to minimize the generation of waste rather than treating it after creation. mdpi.com |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents (e.g., acetonitrile) with greener alternatives like ethanol or water-rich mobile phases. mdpi.comresearchgate.net |

| Design for Energy Efficiency | Developing methods that operate at ambient temperature and pressure to minimize energy consumption. mdpi.comacs.org |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final measurement, reducing waste. acs.org |

| Use of Renewable Feedstocks | Sourcing materials and solvents from renewable sources where technically and economically feasible. acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.